molecular formula C17H16ClFO B3023896 3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone CAS No. 898750-70-4

3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone

Cat. No.: B3023896
CAS No.: 898750-70-4
M. Wt: 290.8 g/mol
InChI Key: JICBJQYBPLAJLB-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone (CAS: 898750-52-2) is a substituted propiophenone derivative characterized by a 3-chloro-5-fluorophenyl group at the propanone position and methyl substituents at the 2' and 5' positions of the aromatic ring. Its molecular formula is C₁₇H₁₅ClFO, with a molecular weight of 293.76 g/mol. Key physicochemical properties include a calculated LogP of 4.95 (indicating high lipophilicity) and a polar surface area (PSA) of 17.07 Ų, suggesting moderate solubility in polar solvents . This compound is structurally tailored for applications in pharmaceutical intermediates or agrochemical synthesis, where halogen and methyl groups often enhance stability and bioactivity.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)16(7-11)17(20)6-5-13-8-14(18)10-15(19)9-13/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICBJQYBPLAJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644956
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-70-4
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the ketone group into a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylbenzoic acid.

    Reduction: 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropanol.

    Substitution: 3-(3-Methoxy-5-fluorophenyl)-2’,5’-dimethylpropiophenone.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dimethylpropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone can be contextualized by comparing it to analogous propiophenone derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Propiophenone Core) Molecular Formula LogP PSA (Ų) Key Features
This compound 3-Cl-5-F-phenyl; 2',5'-di-Me C₁₇H₁₅ClFO 4.95 17.07 High lipophilicity; balanced halogenation for stability
3-(4-Bromophenyl)-2',6'-dimethylpropiophenone 4-Br-phenyl; 2',6'-di-Me C₁₇H₁₇BrO N/A N/A Bromine enhances electrophilicity; steric hindrance from 2',6'-Me
3-(4-Bromophenyl)-4'-fluoropropiophenone 4-Br-phenyl; 4'-F C₁₅H₁₁BrFO N/A ~20.3* Fluorine at 4' increases polarity; bromine aids in cross-coupling reactions
3-(3-Bromophenyl)-3',5'-dichloropropiophenone 3-Br-phenyl; 3',5'-di-Cl C₁₅H₁₀BrCl₂O N/A ~17.07 Dichloro substitution enhances electron-withdrawing effects
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 4-SMe-phenyl; 3'-Cl-5'-F C₁₆H₁₃ClFOS N/A ~38.5* Thiomethyl group increases PSA; potential for redox activity

*Estimated based on analogous structures.

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The 3-chloro-5-fluoro substitution in the target compound provides a balance between electron-withdrawing effects (Cl, F) and metabolic stability, compared to bromophenyl analogs (e.g., 3-(4-Bromophenyl)-2',6'-dimethylpropiophenone), which are more reactive in cross-coupling reactions but less stable under physiological conditions .

Physicochemical Properties: The LogP of 4.95 for the target compound is higher than typical propiophenones (e.g., unsubstituted propiophenone: LogP ~2.1), reflecting enhanced membrane permeability due to halogen and methyl groups. Thiomethyl derivatives (e.g., 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone) may exhibit lower LogP due to sulfur's polarity but higher PSA .

Synthetic Considerations :

  • Fluorination at the 5-position requires specialized reagents (e.g., Selectfluor), whereas bromination is more straightforward. The target compound’s synthesis likely involves sequential halogenation and Friedel-Crafts acylation steps .

Potential Applications: The 3-chloro-5-fluorophenyl motif is common in kinase inhibitors (e.g., anticancer agents), while 2',5'-dimethyl groups may reduce cytotoxicity compared to dichloro analogs .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone, also known by its CAS number 898750-70-4, is a compound that has garnered attention for its potential biological activities. The presence of halogen substitutions, particularly chlorine and fluorine, suggests enhanced pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C17H16ClF
  • Molecular Weight : 300.76 g/mol
  • Density : 1.177 g/cm³
  • Boiling Point : 407.5 °C at 760 mmHg
  • Flash Point : 200.3 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various halogenated compounds, including derivatives similar to this compound. The compound's structure suggests it may exhibit significant antibacterial and antifungal activities.

Overview of Antimicrobial Studies

A comprehensive evaluation of the compound's antimicrobial efficacy was conducted against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Microorganism MIC (μg/mL) Activity Type
Staphylococcus aureus32 - 512Antibacterial
Escherichia coli32 - 512Antibacterial
Candida albicans16.69 - 78.23Antifungal
Pseudomonas aeruginosa13.40 - 137.43Antibacterial
Klebsiella pneumoniae4.69 - 22.9Antibacterial

Structure-Activity Relationship (SAR)

The presence of halogen atoms such as chlorine and fluorine in the molecular structure has been linked to increased biological activity. Research indicates that:

  • Chlorine Substitution : Enhances lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
  • Fluorine Substitution : Often increases metabolic stability and bioavailability.

A study on similar compounds demonstrated that variations in the position and type of halogen substituents significantly affect their antimicrobial properties, suggesting that optimizing these features could enhance efficacy against resistant strains .

Case Studies

  • Study on Antimicrobial Efficacy :
    In a recent investigation, a series of compounds with structural similarities to this compound were synthesized and tested for their antimicrobial activities. The results indicated that compounds with halogen substitutions exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against multidrug-resistant strains like K. pneumoniae and P. aeruginosa .
  • Biofilm Inhibition :
    Another study focused on the ability of halogenated compounds to inhibit biofilm formation in pathogenic bacteria. The tested compounds showed significant inhibition rates, suggesting potential applications in treating infections associated with biofilms, which are notoriously difficult to eradicate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone
Reactant of Route 2
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3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone

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